molecular formula C16H13NO5S B5823323 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate

2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate

Cat. No. B5823323
M. Wt: 331.3 g/mol
InChI Key: SAZNPLHBLFXQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. This compound has also been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is the development of new and improved synthesis methods for this compound, which may lead to the production of more potent and effective derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate is a chemical compound that has shown great promise in various fields of research. Its potential applications as a therapeutic agent and diagnostic tool make it an important compound for further study. While there are limitations to its use in certain experiments, its high purity and stability make it an ideal compound for many lab experiments. Further research is needed to fully understand the mechanism of action and potential side effects of this compound, and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate involves the reaction of 2-oxo-2-phenylethyl bromide with potassium thioacetate and 4-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions and yields a high purity product.

Scientific Research Applications

2-oxo-2-phenylethyl [(4-nitrophenyl)thio]acetate has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

phenacyl 2-(4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c18-15(12-4-2-1-3-5-12)10-22-16(19)11-23-14-8-6-13(7-9-14)17(20)21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZNPLHBLFXQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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